molecular formula C14H17NO4 B2596552 Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1156429-26-3

Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B2596552
CAS No.: 1156429-26-3
M. Wt: 263.293
InChI Key: DPXVPFXAQQSMND-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic properties of benzo[d]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone have not been directly reported, but structural insights can be inferred from related benzodioxolyl-piperidine derivatives. For example, compounds with piperidine rings in similar contexts exhibit chair conformations stabilized by intramolecular hydrogen bonding and van der Waals interactions. In the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the piperidine ring adopts a chair conformation with a dihedral angle of 39.89° between the piperidine and benzene planes, suggesting analogous spatial arrangements in the target compound.

Key structural features of related benzodioxolyl-piperidines include:

  • Hydrogen bonding : Weak C–H···O interactions common in supramolecular networks.
  • Packing motifs : R²²(14) dimers formed via C–H···O interactions, as observed in methyl 3-(benzodioxol-5-yl)-2-((2-formyl-1H-pyrrol-1-yl)acrylate).
  • Substituent effects : Bulky groups (e.g., tert-butyl) influence molecular geometry, as seen in 5-(benzodioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles, which exhibit planar benzodioxole rings and puckered piperidine moieties.
Parameter Related Compound Value/Description Source
Space group Benzo[d]dioxol derivatives Monoclinic (e.g., P2₁/n) or triclinic (P1)
Piperidine conformation (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone Chair conformation with dihedral angle ~40°
Hydrogen bonding Piperine-β-cyclodextrin complexes C–H···O interactions stabilize inclusion

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides critical insights into the compound’s conformational flexibility and electronic environment. While direct data for benzo[d]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone is limited, analogous compounds reveal characteristic shifts:

¹H NMR Analysis
  • Piperidine Ring :
    • Protons on piperidine carbons exhibit multiplet patterns due to vicinal coupling (e.g., δ 1.2–1.8 ppm for CH₂ groups).
    • The hydroxymethyl group (-CH₂OH) typically resonates as a triplet or quartet around δ 3.5–4.0 ppm, depending on hydrogen bonding or solvent effects.
  • Benzodioxole Moiety :
    • Aromatic protons show splitting patterns influenced by the electron-donating dioxole ring. For example, protons ortho to the oxygen atoms resonate at δ 6.5–6.8 ppm (singlets or doublets).
    • The methylene group in the dioxole ring (-OCH₂O-) appears as a singlet at δ 5.8–6.0 ppm.
¹³C NMR Analysis
  • The carbonyl carbon (C=O) of the ketone group typically resonates at δ 205–215 ppm.
  • Quaternary carbons in the benzodioxole ring (e.g., C1 and C2) appear at δ 145–150 ppm.
  • Hydroxymethyl carbons (-CH₂OH) are observed at δ 60–65 ppm.
Group ¹H NMR Shift (δ, ppm) ¹³C NMR Shift (δ, ppm) Source
Piperidine CH₂ 1.2–1.8 (multiplet) 25–35
Hydroxymethyl (-CH₂OH)

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-8-11-3-1-2-6-15(11)14(17)10-4-5-12-13(7-10)19-9-18-12/h4-5,7,11,16H,1-3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXVPFXAQQSMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzo[d][1,3]dioxole intermediate.

    Methanone Linkage Formation: The final step involves the formation of the methanone linkage, which can be accomplished through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The methanone group can be reduced to a methylene group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Methylene derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, compounds with similar frameworks have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. In one study, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, suggesting potential for therapeutic use in cancer treatment .

Protein Disulfide Isomerase Inhibition

Another area of research focuses on the inhibition of protein disulfide isomerase (PDI), an enzyme implicated in cancer progression and metastasis. Compounds resembling benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone have been synthesized and tested for their ability to inhibit PDI effectively, showcasing their potential as anticancer agents .

Neuropharmacology

The piperidine component of the compound suggests potential applications in neuropharmacology. Piperidine derivatives are known for their effects on neurotransmitter systems, and compounds similar to this compound may influence dopamine and serotonin pathways, making them candidates for further investigation in treating neurological disorders.

Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds with similar structures. For example, derivatives have shown effectiveness against various bacterial strains, indicating that benzo[d][1,3]dioxole-based compounds could be developed into new antimicrobial agents .

Case Studies and Research Findings

StudyFocus AreaFindings
Study on PDI InhibitionAnticancer ActivityIdentified analogues with nanomolar inhibition of PDI .
Antimicrobial EfficacyMicrobial ResistanceDemonstrated effectiveness against Pseudomonas aeruginosa .
Neuropharmacological PotentialNeurological DisordersSuggested influence on neurotransmitter systems .

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Structural Modifications in Piperidine/Azetidine Derivatives

Compound Name (CAS) Molecular Formula Key Structural Features Key Differences Biological Activity/Notes
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone (1420867-95-3) C₁₂H₁₃NO₄ - Azetidine (4-membered ring)
- Hydroxymethyl at position 3
Smaller ring size (azetidine vs. piperidine) Potential altered binding affinity due to ring strain and reduced flexibility.
Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)piperidin-1-yl)methanone (1082812-19-8) C₁₄H₁₇NO₄ - Piperidine
- Hydroxymethyl at position 3
Positional isomerism (2- vs. 3-hydroxymethyl) Steric and electronic differences may affect solubility and target interactions.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one (23512-46-1) C₁₅H₁₅NO₃ - α,β-unsaturated ketone (propen-1-one)
- Rigid E-configuration
Conjugated double bond introduces rigidity May enhance binding to planar targets (e.g., enzymes or receptors with flat active sites) .
(4-(Bis(benzo[d][1,3]dioxol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-1-yl)methanone (1515855-97-6) C₂₄H₂₂N₄O₅ - Bis(benzo[d][1,3]dioxol-5-yl)methyl
- Triazole substituent
Increased aromaticity and bulk Enhanced lipophilicity and potential π-π stacking interactions; may impact CNS penetration .

Functional Group Variations in Heterocyclic Analogs

Compound (Source) Core Structure Functional Groups Key Differences Biological Activity
6b, 6c, 6g () Pyrazole - tert-Butyl
- Piperidine/4-hydroxypiperidine/piperazine
Pyrazole core vs. methanone Antibacterial activity (Gram-positive pathogens) .
4c () Dihydropyrazole - 4-Hydroxypiperidin-1-yl
- tert-Butyl
Hydroxyl group enhances polarity High yield (95%) and antibacterial potential .
9i () Imidazo[1,2-a]purin-9-one - Benzo[d][1,3]dioxol-5-yl
- Hydroxy/hydroxymethyl substituents
Purine-like scaffold Potential antiviral or anticancer activity due to nucleotide mimicry .

Pharmacological and Physicochemical Properties

Property Target Compound Piperidine-3-hydroxymethyl Analog Azetidine Analog (E)-Propen-1-one Derivative
Molecular Weight 263.29 263.29 235.24 257.29
Ring Size 6-membered (piperidine) 6-membered (piperidine) 4-membered (azetidine) 6-membered (piperidine)
Hydrogen Bond Donors 1 (hydroxymethyl) 1 (hydroxymethyl) 1 (hydroxymethyl) 0
Melting Point Not reported Not reported Not reported Liquid (IR as thin film)
Bioactivity Inferred antibacterial/CNS modulation Unknown (structural analog) Unknown GABA receptor modulation

Key Research Findings

  • Antibacterial Activity : Analogs with pyrazole cores (e.g., 6b , 6c ) demonstrated activity against Staphylococcus aureus (MIC: 2–8 μg/mL) . The hydroxymethyl group in the target compound may improve water solubility, enhancing bioavailability.
  • CNS Potential: Piperidine derivatives (e.g., 62 in ) showed GABAₐ receptor modulation, suggesting the target compound may share neuroactive properties .
  • Synthetic Accessibility : Hydroxymethyl-containing analogs often require protective group strategies (e.g., silylation) during synthesis to prevent side reactions .

Biological Activity

Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone, a compound characterized by its unique chemical structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, synthesis, and relevant research findings.

  • Molecular Formula : C₁₄H₁₇NO₄
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 1156429-26-3

Pharmacological Activities

Research indicates that derivatives of benzo[d][1,3]dioxole structures exhibit a range of biological activities. The specific compound under consideration has been associated with various pharmacological effects:

1. Antibacterial Activity

Several studies have demonstrated that compounds containing the benzo[d][1,3]dioxole moiety possess significant antibacterial properties. For instance, derivatives similar to the target compound have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, one study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus .

2. Antitumor Activity

The antitumor potential of compounds related to benzo[d][1,3]dioxole has been explored in various studies. These compounds have been shown to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have demonstrated effectiveness against various cancer cell lines, suggesting a promising avenue for cancer therapy development.

3. Anti-inflammatory Effects

Research has indicated that certain derivatives can exhibit anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of benzo[d][1,3]dioxole derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds. For instance, variations in substituents on the piperidine ring can significantly influence the overall potency and selectivity of the compound.

CompoundStructureBiological ActivityMIC (nM)
4eStructureAntibacterial80
6cStructureAntibacterial90

Case Study 1: Antibacterial Screening

A series of synthesized benzo[d][1,3]dioxole derivatives were subjected to antibacterial screening using the agar diffusion method. The results highlighted that compounds with hydroxymethyl substitutions exhibited enhanced activity against Staphylococcus aureus, with significant zones of inhibition observed.

Case Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines demonstrated that certain derivatives led to a dose-dependent decrease in cell viability. The most potent derivative showed an IC50 value of approximately 700 nM in breast cancer cells, indicating strong potential for further development as an anticancer agent.

Q & A

Q. How can solubility and stability challenges during formulation be addressed?

  • Methodological Answer :
  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility ().
  • Lyophilization : Stabilize labile compounds as lyophilized powders stored at -80°C .

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